1,2-dimethyl-1H-Imidazol-5-amine
Overview
Description
1,2-dimethyl-1H-imidazol-5-amine is a compound with the molecular weight of 147.61 . It is also known as 1,2-dimethyl-1H-imidazol-5-amine hydrochloride . The compound is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . The reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 1,2-dimethyl-1H-imidazol-5-amine consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a five-membered heterocyclic moiety . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .Physical And Chemical Properties Analysis
1,2-dimethyl-1H-imidazol-5-amine is a compound with the molecular weight of 147.61 . It is typically stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis of Imidazoles
1,2-Dimethylimidazole is used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Pharmaceutical Applications
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Agrochemical Applications
Imidazoles have traditional applications in agrochemicals . They are used in the development of pesticides and other agrochemical products .
Solar Cell Applications
Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . They play a crucial role in the development of efficient and cost-effective solar cells .
Functional Materials
Imidazoles are used in the development of functional materials . These materials have a wide range of applications in various industries .
Catalysis
Imidazoles are used in catalysis . They are used as catalysts in various chemical reactions, enhancing the rate of reactions and increasing the yield of products .
Synthesis of Imidazolium Salts
1,2-Dimethylimidazole is used in the synthesis of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride . These imidazolium salts have various applications in the field of chemistry .
Synthesis of Functional Imidazole
1,2-Dimethylimidazole is used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts . These functional imidazoles have a wide range of applications in the field of chemistry .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of targets due to their versatile nature . They are key components in functional molecules used in diverse applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Imidazole derivatives are known to have a broad range of effects, depending on the specific derivative and its targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2,3-dimethylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBBPEZNHKKEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001633 | |
Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-1H-Imidazol-5-amine | |
CAS RN |
80912-09-0 | |
Record name | 5-Amino-1,2-dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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